molecular formula C26H20ClN3 B13045495 3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine

3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine

Cat. No.: B13045495
M. Wt: 409.9 g/mol
InChI Key: WVSTVTWLMXQVLJ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-c]pyridine ( 2088369-19-9) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. It features a chloromethyl group attached to a 1-trityl-protected pyrazolopyridine core, a privileged scaffold in drug discovery. The trityl (triphenylmethyl) group serves as a protective group for the pyrazole nitrogen, allowing for selective functionalization at other molecular sites, particularly via nucleophilic substitution reactions facilitated by the reactive chloromethyl handle . Pyrazolo[4,3-c]pyridines belong to a broader class of fused N-heterocycles that are isosteres of purine bases, a feature that often allows them to interact with a variety of enzymatic targets . This molecular architecture is found in numerous compounds investigated for their diverse biomedical applications, including as kinase inhibitors , and has been incorporated into approved drugs for conditions such as cardiovascular disease . The specific value of this reagent lies in its utility as a versatile synthetic intermediate; the chloromethyl group is an excellent leaving group, enabling researchers to readily generate a library of analogs by appending various nucleophiles (such as amines, alcohols, or thiols) to create diverse molecular architectures for structure-activity relationship (SAR) studies . This compound is offered for research applications only and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C26H20ClN3

Molecular Weight

409.9 g/mol

IUPAC Name

3-(chloromethyl)-1-tritylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C26H20ClN3/c27-18-24-23-19-28-17-16-25(23)30(29-24)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,19H,18H2

InChI Key

WVSTVTWLMXQVLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=NC=C5)C(=N4)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine typically involves multiple steps

    Preparation of Pyrazolo[4,3-C]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[4,3-C]pyridine ring system.

    Introduction of Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using reagents such as chloromethyl methyl ether or chloromethyl chloroformate.

    Introduction of Trityl Group: The trityl group is typically introduced through a tritylation reaction using trityl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylated or hydroxylated product.

Scientific Research Applications

3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The trityl group can enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[4,3-c]pyridine Derivatives

Key Observations :

  • Synthetic Efficiency : Substituents significantly impact yields. For example, compound 12f (45% yield) outperforms 12g (30%) and 12h (36%), likely due to steric and electronic effects during synthesis .
  • Physical Properties : Bulky groups (e.g., trityl) may reduce crystallinity and lower melting points compared to smaller substituents (e.g., propyl in 12f).
Antimicrobial and Anticancer Agents
  • Oxazol-5-yl Derivatives (12f–12h) : Exhibit antimicrobial activity against ESKAPE pathogens, with potency influenced by alkyl chain length and oxazole substitution .
  • Quinoline-Thiazole Hybrids: Demonstrate selective EGFR inhibition and antiproliferative effects against cancer cells (e.g., compound 6b, IC50 < 1 µM) while sparing normal fibroblasts .
  • 3-Aminopyrazolopyridinones: Moderate inhibitory activity against kinases (CK1δ, Aurora A), highlighting the role of amino groups in target engagement .
Enzyme Inhibitors
  • Setanaxib: A NOX inhibitor with a dione ring and chlorophenyl group, emphasizing the importance of electron-withdrawing substituents for enzyme binding .

Key Observations :

  • Hydrophobicity : Trityl and benzylidene groups (e.g., compound I in ) reduce aqueous solubility, necessitating formulation adjustments for drug delivery.
  • Safety : Halogenated derivatives (e.g., chloro, iodo) may require stringent handling due to reactivity and toxicity risks .

Future Research :

  • Pharmacokinetic Studies : Evaluate the target compound’s ADMET properties, leveraging its chloromethyl group for prodrug development.
  • Targeted Modifications: Explore hybrid structures combining trityl’s hydrophobicity with bioactive groups (e.g., diones, amino) to enhance potency .

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